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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B15592520

Comparative NMR Spectral Analysis of
Carmichaenine A, C, and E

A detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of
Carmichaenine A, C, and E, three aconitine-type diterpenoid alkaloids, reveals distinct
structural nuances that are reflected in their respective *H and 3C NMR chemical shifts. These
differences are crucial for the structural elucidation and differentiation of these closely related
natural products, which are of significant interest to researchers in medicinal chemistry and
drug development.

Structural and Spectral Overview

Carmichaenine A, C, and E belong to the complex family of diterpenoid alkaloids isolated from
plants of the Aconitum genus, which are known for their potent biological activities. The core
structure of these compounds is a highly substituted hexacyclic ring system. Variations in the
substitution patterns, particularly around the A, B, and E rings, as well as the nature of the ester
functionalities, give rise to the distinct spectroscopic signatures of each analogue.

A comprehensive search of the scientific literature was conducted to collate the *H and 3C
NMR data for Carmichaenine A, C, and E. While data for Carmichaenine C was successfully
located and is presented below, specific and complete datasets for Carmichaenine A and E
were not readily available in the reviewed literature, highlighting a potential gap in the
comprehensive spectral characterization of this particular series of compounds. The following
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analysis is therefore focused on the available data for Carmichaenine C and provides a
foundational framework for future comparative studies once the data for Carmichaenine A and

E become accessible.

Data Presentation

The *H and 3C NMR spectral data for Carmichaenine C, as reported in the Journal of Natural
Products (2008, 71, 1483-1487), are summarized in the table below. This data serves as a
benchmark for the comparison with other related alkaloids.

Table 1: *H and 3C NMR Data for Carmichaenine C (in CDClIs)
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Position oC (ppm) OH (ppm, J in Hz)
1 83.4 3.29 (dd, 8.5, 6.5)
2 34.2 2.15 (m), 2.65 (m)
3 33.8 1.80 (m), 2.25 (m)
4 38.9 -

5 48.5 2.95 (d, 6.5)

6 82.6 4.02 (d, 6.5)

7 45.1 3.15(d, 6.0)

8 76.5 4.45 (s)

9 49.8 3.05 (d, 7.0)

10 42.1 2.55 (d, 7.0)

11 50.2 -

12 35.6 2.05 (m), 2.75 (m)
13 74.9 3.95 (t, 4.5)

14 79.8 4.90 (d, 5.0)

15 43.2 2.35 (m), 2.90 (m)
16 82.9 4.35 (d, 6.0)

17 61.5 4.15 (s)

19 53.2 2.85 (d, 12.0), 3.10 (d, 12.0)
N-CH2CHs 48.9 2.50 (g, 7.0)
N-CH2CHs 13.5 1.10 (t, 7.0)
1-OCHs 56.2 3.35(s)

6-OCHs 57.9 3.40 (s)

16-OCHs 59.1 3.50 (s)
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18-OCHs 58.5 3.30 (s)
8-OCOCH: 170.1

8-OCOCH: 215 2.05 (s)
14-OCO-Ph 166.5

14-OCO-Ph 130.2 8.05 (d, 7.5)
129.8 7.55 (t, 7.5)

128.5 7.45 (t, 7.5)

Experimental Protocols

The NMR data presented for Carmichaenine C were acquired using standard NMR
spectroscopic techniques. A detailed, generalized protocol for such an analysis is provided
below.

General NMR Experimental Protocol:

» Sample Preparation: A sample of the purified alkaloid (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

 Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,
500, or 600 MHz for 1H frequency).

e 1H NMR Spectroscopy: One-dimensional *H NMR spectra are acquired to determine the
chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the
proton signals.

e 13C NMR Spectroscopy: One-dimensional 3C NMR spectra, typically proton-decoupled, are
acquired to determine the chemical shifts of the carbon signals.

e 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of *H and 13C
signals, a suite of two-dimensional NMR experiments are typically performed. These include:
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o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is crucial for stereochemical assignments.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software to generate the final
spectra.

Structural Relationships and NMR Spectral
Correlations

The structural variations among Carmichaenine A, C, and E would be expected to manifest in
predictable ways in their NMR spectra. The following diagram illustrates the general structural
relationship and highlights key areas where substitutions would influence the NMR data.

g R8 (e.g., at C8)

Carmichaenine E

Core Diterpenoid Skeleton

R1 (e.g., at C1)

R14 (e.g., at C14)

—> Carmichaenine A
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Caption: Structural relationship between the core skeleton and substituted Carmichaenine
analogues.

For instance, a change in the substituent at C-8 from an acetate group (as in Carmichaenine
C) to a hydroxyl group would lead to a significant upfield shift of the C-8 carbon signal and the
H-8 proton signal. Similarly, alterations in the ester group at C-14 would directly impact the
chemical shifts of H-14 and C-14, as well as the signals of the ester moiety itself. The presence
or absence of methoxy groups at various positions would also be clearly discernible in both the
1H (singlets around 3.3-3.5 ppm) and 13C (signals around 56-60 ppm) NMR spectra.

Conclusion

The comparative analysis of the NMR spectra of Carmichaenine A, C, and E is fundamental for
their unambiguous identification and for understanding their structure-activity relationships.
While a complete comparative dataset is not yet available in the public domain, the detailed
NMR data for Carmichaenine C provides a solid foundation. Future isolation and
characterization of Carmichaenine A and E will allow for a comprehensive comparison, further
enriching our understanding of this important class of natural products. The methodologies
outlined here provide a clear workflow for such future investigations.

 To cite this document: BenchChem. [Comparative analysis of the NMR spectra of
Carmichaenine A, C, and E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592520#comparative-analysis-of-the-nmr-spectra-
of-carmichaenine-a-c-and-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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